molecular formula C19H21ClN2O3 B2523269 [1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate CAS No. 926139-62-0

[1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate

Cat. No. B2523269
CAS RN: 926139-62-0
M. Wt: 360.84
InChI Key: LOKVLZNAGQKQLO-UHFFFAOYSA-N
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Description

[1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of pyridine and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of [1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the tert-butyl group. This compound has also been shown to have antimicrobial properties, potentially due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One of the primary advantages of [1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is its high purity and yield when synthesized using the optimized method. This makes it ideal for use in various lab experiments. However, the limited understanding of its mechanism of action and biochemical and physiological effects can be a limitation for some experiments.

Future Directions

There are several future directions for the research on [1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate. One potential direction is the development of new organic compounds using this compound as a starting material. Another direction is the study of its antimicrobial properties and potential applications in the development of new antibiotics. Additionally, more research is needed to understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

The synthesis method of [1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate involves the reaction of 6-chloronicotinic acid with tert-butyl isocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 4-tert-butylaniline to obtain the final product. This method has been optimized and yields high purity and yields of the final product.

Scientific Research Applications

[1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate has been extensively used in scientific research due to its potential applications in various fields. One of the primary uses of this compound is in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the development of new materials, such as liquid crystals and polymers.

properties

IUPAC Name

[1-(4-tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-12(25-18(24)13-5-10-16(20)21-11-13)17(23)22-15-8-6-14(7-9-15)19(2,3)4/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKVLZNAGQKQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(C)(C)C)OC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Tert-butylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate

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